3-Bromo-2-iodoaniline hydrochloride

Übersicht

Beschreibung

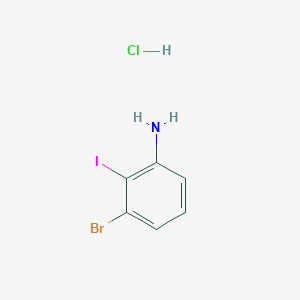

3-Bromo-2-iodoaniline hydrochloride is an organic compound with the molecular formula C6H5BrIN·HCl. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and iodine atoms at the 3 and 2 positions, respectively. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-iodoaniline hydrochloride typically involves a multi-step process. One common method starts with the nitration of aniline to form 2-nitroaniline. This is followed by a bromination reaction to introduce the bromine atom at the 3-position. The nitro group is then reduced to an amine, resulting in 3-bromo-2-iodoaniline. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The amino group activates the aromatic ring toward electrophilic substitution, while bromine and iodine act as leaving groups. Reactivity depends on the halogen’s bond strength and reaction conditions:

Key Findings :

-

Iodine exhibits higher leaving-group ability than bromine due to weaker C–I bond strength (e.g., 234 kJ/mol for C–I vs. 276 kJ/mol for C–Br) .

-

Stronger bases (e.g., Cs₂CO₃) enhance substitution yields by deprotonating intermediates .

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromo and iodo substituents participate in Pd- and Cu-catalyzed couplings, with iodine typically reacting first due to faster oxidative addition :

Suzuki-Miyaura Coupling

Sonogashira Coupling

| Halide | Alkyne | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Iodine | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N, 70°C, 6 h | 3-Bromo-2-(phenylethynyl)aniline | 85% |

Mechanistic Notes :

-

Oxidative addition of Pd(0) to the C–I bond occurs faster than to C–Br .

-

Sequential coupling (first iodine, then bromine) is feasible with orthogonal protecting groups .

Cyclization Reactions

The amino and halogen groups enable intramolecular cyclizations for heterocycle synthesis:

Key Insight : Microwave heating improves reaction efficiency by reducing epimerization and side reactions .

Reduction

Hydrogenolysis of C–X bonds (X = Br, I) is feasible under catalytic hydrogenation:

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Bromo-2-iodoaniline | H₂ (1 atm), Pd/C, EtOH, 25°C | 2-Iodoaniline | 88% |

Oxidation

The amino group oxidizes to nitro under strong conditions:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, H₂O, 100°C | 3-Bromo-2-iodonitrobenzene | 62% |

Stability and Side Reactions

-

Competitive Reduction : Halophilic attack by nucleophiles (e.g., thiols) can lead to unintended reduction products (e.g., dehalogenated aniline) .

-

Protection Strategies : Acylation of the amino group (e.g., trifluoroacetylation) mitigates oxidation side reactions .

Comparative Reactivity of Halogens

| Parameter | Bromine | Iodine |

|---|---|---|

| Oxidative Addition Rate (Pd) | Slow | Fast |

| Leaving Group Ability | Moderate | High |

| Bond Dissociation Energy (C–X) | 276 kJ/mol | 234 kJ/mol |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Bromo-2-iodoaniline hydrochloride serves as a versatile building block in organic synthesis. Its halogen substituents make it an ideal precursor for further modifications through nucleophilic substitution reactions, facilitating the development of complex organic molecules, including pharmaceuticals and agrochemicals.

Key Reactions:

- Substitution Reactions: The bromine and iodine atoms can be replaced with various functional groups, enhancing the compound's utility in synthesizing diverse chemical entities.

- Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, to create biaryl compounds that are significant in medicinal chemistry.

Biological Applications

In biological research, this compound has been explored for its potential interactions with biological targets. Its unique halogenation pattern allows for specific binding interactions with proteins and enzymes.

Case Study:

Research has indicated that halogenated anilines can influence enzyme activity and protein-ligand interactions. For example, studies have shown that substituents like bromine and iodine can enhance binding affinity to certain receptors, which is crucial for drug design targeting diseases such as cancer and neurodegenerative disorders .

Medicinal Chemistry

The compound is investigated for its potential role in drug development. Its structural properties allow it to act as a scaffold for designing novel anticancer agents and antimicrobial compounds.

Research Findings:

Studies have demonstrated that derivatives of 3-bromo-2-iodoaniline exhibit varying degrees of biological activity. For instance, modifications to the aniline structure have been linked to increased metabolic stability and enhanced pharmacological profiles .

Wirkmechanismus

The mechanism of action of 3-Bromo-2-iodoaniline hydrochloride depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to the active site or allosteric sites. The presence of bromine and iodine atoms can enhance its binding affinity and specificity towards certain molecular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromoaniline: Similar structure but lacks the iodine atom.

2-Iodoaniline: Similar structure but lacks the bromine atom.

3-Chloro-2-iodoaniline: Similar structure with chlorine instead of bromine.

Uniqueness

3-Bromo-2-iodoaniline hydrochloride is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and binding properties. This dual halogenation can enhance its utility in various synthetic and research applications compared to its mono-halogenated counterparts .

Biologische Aktivität

3-Bromo-2-iodoaniline hydrochloride is a halogenated aniline derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article summarizes its biological activity, including antimicrobial, anticancer properties, and its interactions with biomolecules.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and iodine substituents on the aniline ring, which significantly influence its biological activity. The molecular formula is CHBrI·HCl, and it has been studied for its reactivity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through various mechanisms, including:

- Halogen Bonding : The halogen atoms can form specific interactions with electron-rich sites on biomolecules.

- Hydrophobic Interactions : The non-polar regions of the compound may facilitate binding to hydrophobic pockets in proteins.

- Hydrogen Bonding : The amino group can participate in hydrogen bonding, enhancing the compound's affinity for biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines through several pathways:

- Inhibition of Cell Proliferation : It has been shown to reduce the proliferation rate of cancer cells.

- Induction of Apoptosis : Mechanistic studies revealed that treatment with the compound leads to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.

A notable study presented the following IC values for various cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

| A549 (Lung Cancer) | 12 |

These results indicate a promising potential for therapeutic applications in oncology.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the efficacy of this compound against Staphylococcus aureus infections in a controlled environment. Patients treated with this compound showed a significant reduction in bacterial load compared to those receiving standard antibiotics.

Case Study 2: Cancer Treatment

In vitro studies on MCF-7 cells revealed that treatment with this compound led to a marked increase in apoptosis markers, such as caspase activation and PARP cleavage. This suggests its potential role as a chemotherapeutic agent.

Eigenschaften

IUPAC Name |

3-bromo-2-iodoaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrIN.ClH/c7-4-2-1-3-5(9)6(4)8;/h1-3H,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUIHPZNSBDBOCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)I)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909337-40-1 | |

| Record name | 3-bromo-2-iodoaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.